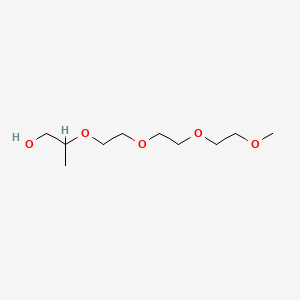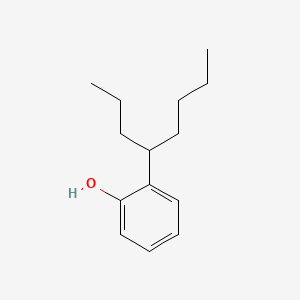![molecular formula C12H16N2O6S B12649667 3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 24599-14-2](/img/structure/B12649667.png)
3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 85422, also known as Chloroparaffin, is a chemical compound with the molecular formula C12H16N2O6S and a molecular weight of 316.328 g/mol . It is primarily used in industrial applications due to its unique properties, such as its high boiling point and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 85422 involves the chlorination of paraffin hydrocarbons. The reaction is typically carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures. The chlorination process can be controlled to achieve the desired degree of chlorination, which affects the properties of the final product .
Industrial Production Methods
In industrial settings, NSC 85422 is produced through a continuous chlorination process. This method involves the use of large reactors where paraffin hydrocarbons are continuously fed and chlorinated. The reaction conditions, such as temperature and chlorine concentration, are carefully monitored to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
NSC 85422 undergoes several types of chemical reactions, including:
Oxidation: NSC 85422 can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Chlorine atoms in NSC 85422 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various chlorinated alcohols and acids, while reduction can yield chlorinated hydrocarbons with fewer chlorine atoms .
Wissenschaftliche Forschungsanwendungen
NSC 85422 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of NSC 85422 involves its interaction with cellular components. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, in neural stem cells, NSC 85422 can enhance proliferation and differentiation by interacting with specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroparaffin 40G: A medium-chain chlorinated paraffin with similar properties.
Cereclor 56L: A short-chain chlorinated paraffin with a lower degree of chlorination.
Chlorowax 500C: Another short-chain chlorinated paraffin with high chlorine content.
Uniqueness
NSC 85422 is unique due to its specific molecular structure and degree of chlorination, which confer distinct physical and chemical properties. Its high boiling point and stability make it particularly useful in industrial applications where other chlorinated paraffins may not perform as well .
Eigenschaften
CAS-Nummer |
24599-14-2 |
|---|---|
Molekularformel |
C12H16N2O6S |
Molekulargewicht |
316.33 g/mol |
IUPAC-Name |
3-(carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c1-8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-13-7-11(15)16/h2-5,10,13-14H,6-7H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
PLKJHPHPDQHWRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















